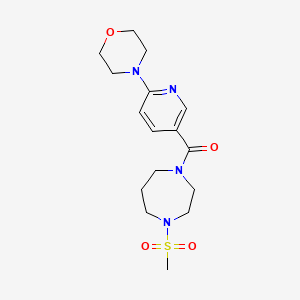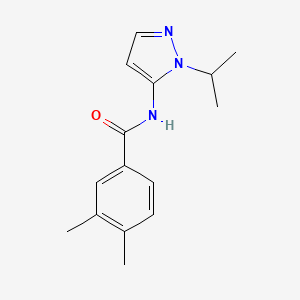
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one, also known as CHP or Diclazepam, is a benzodiazepine derivative that has gained attention in recent years due to its potential applications in scientific research. While it is not approved for medical use, CHP has been studied for its effects on the central nervous system and its potential as a research tool.
Mecanismo De Acción
Like other benzodiazepines, 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one acts on the gamma-aminobutyric acid (GABA) receptor in the brain. It enhances the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity. This leads to the anxiolytic, sedative, and anticonvulsant effects observed with 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one use.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation in animal models, as well as reduce the frequency and severity of seizures. It has also been shown to have muscle relaxant properties, making it a potential treatment for muscle spasms and other neuromuscular disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one in laboratory experiments is its potency and selectivity. It has been shown to be highly effective at binding to the GABA receptor, making it a valuable tool for studying the mechanisms of anxiety and other neurological disorders. However, one limitation of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one is its potential for abuse and dependence, which must be carefully monitored in laboratory settings.
Direcciones Futuras
There are several potential future directions for research involving 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one and its potential applications in other areas of neuroscience. Finally, there is a need for continued research into the potential risks and side effects of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one use, particularly in laboratory settings.
Métodos De Síntesis
The synthesis of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one involves the reaction of 4-chlorobenzyl chloride with 4-methylsulfonyl-1,4-diazepan-1-amine, followed by reaction with propionyl chloride. This method has been described in detail in several research articles and can be performed using standard laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, as well as anticonvulsant and muscle relaxant properties. These effects make it a valuable tool for studying the mechanisms of anxiety, sleep disorders, and epilepsy.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18-10-2-9-17(11-12-18)15(19)8-5-13-3-6-14(16)7-4-13/h3-4,6-7H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLGRPRPCPZKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
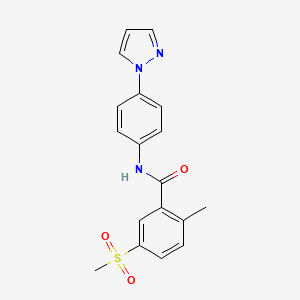

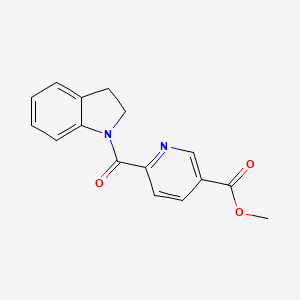
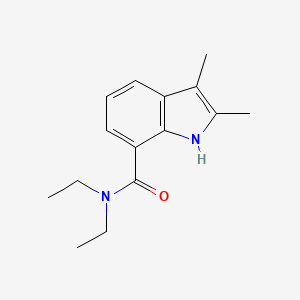
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)

